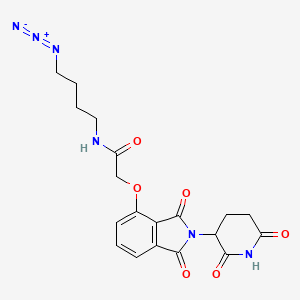

Azido-Thalidomide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azido-Thalidomide is a derivative of thalidomide, a compound originally developed as a sedative but later found to have severe teratogenic effectsThis compound has shown promise in various fields, including medicinal chemistry and molecular biology, due to its ability to act as a photoaffinity label and its comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

Wissenschaftliche Forschungsanwendungen

Azido-Thalidomid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Photoaffinitätsmarker verwendet, um die Bindungsinteraktionen von Thalidomid mit seinen molekularen Zielstrukturen zu untersuchen.

Molekularbiologie: Die Verbindung wird verwendet, um die Wirkmechanismen von Thalidomid und seinen Derivaten zu untersuchen, insbesondere im Zusammenhang mit Proteinabbau- und Ubiquitinierungspfaden.

Chemische Biologie: Azido-Thalidomid wird bei der Synthese verschiedener heterocyclischer Verbindungen eingesetzt, die in der Wirkstoffforschung und -entwicklung wichtig sind.

5. Wirkmechanismus

Der Wirkmechanismus von Azido-Thalidomid ähnelt dem von Thalidomid. Es bindet an Cereblon, eine Komponente des E3-Ubiquitin-Ligase-Komplexes, was zum Abbau spezifischer Zielproteine führt . Diese Interaktion führt zur Modulation verschiedener zellulärer Pfade, darunter solche, die an Entzündungen und Angiogenese beteiligt sind. Die Azidogruppe verstärkt die Fähigkeit der Verbindung, als Photoaffinitätsmarker zu fungieren, wodurch Forscher die Bindungsinteraktionen genauer untersuchen können .

Wirkmechanismus

The mechanism of action of Azido-Thalidomide is similar to that of thalidomide. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins . This interaction results in the modulation of various cellular pathways, including those involved in inflammation and angiogenesis. The azido group enhances the compound’s ability to act as a photoaffinity label, allowing researchers to study the binding interactions in greater detail .

Safety and Hazards

Zukünftige Richtungen

Thalidomide-based regimens remain important alternatives for heavily pretreated patients, especially for those who have no access to novel therapies and/or are not eligible for their use . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

Biochemische Analyse

Biochemical Properties

Azido-Thalidomide, like Thalidomide, exerts its effects through a protein called cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This interaction influences various biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Thalidomide. Thalidomide and its derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and enhance the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells . These effects influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to CRBN and inhibiting its ubiquitin ligase activity . This binding alters the substrate specificity of the E3 ubiquitin ligase complex, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, Thalidomide has been shown to have sustainable increases in hemoglobin concentrations over time in laboratory settings .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been specifically studied. Studies on Thalidomide have shown that its teratogenic effects can vary drastically from species to species .

Metabolic Pathways

Thalidomide and its derivatives are known to affect the ubiquitin-proteasome pathway .

Transport and Distribution

Thalidomide and its derivatives are known to bind to CRBN, which is a substrate recognition receptor for the CRL4CRBN complex .

Subcellular Localization

The subcellular distribution of CRBN, the primary target of Thalidomide and its derivatives, is critical for the efficacy of these compounds .

Vorbereitungsmethoden

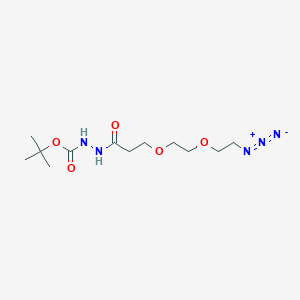

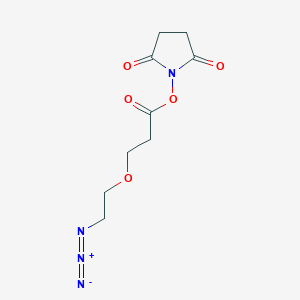

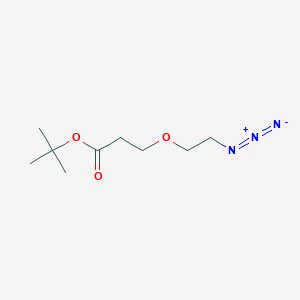

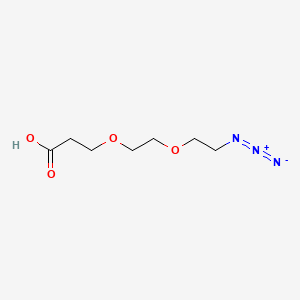

The synthesis of Azido-Thalidomide involves a five-step process starting from readily available and inexpensive starting materials . The synthetic route includes the following steps:

Formation of the initial intermediate: This involves the reaction of thalidomide with a suitable reagent to introduce the azido group.

Purification: Only two steps in the synthesis require purification, making the process relatively straightforward and efficient.

Final product formation:

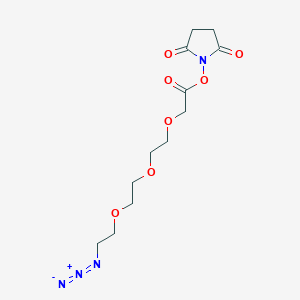

Analyse Chemischer Reaktionen

Azido-Thalidomid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und über Click-Chemie Triazole bilden.

Cyclisierungsreaktionen: Die Azidogruppe kann auch Cyclisierungsreaktionen eingehen, um heterocyclische Verbindungen zu bilden.

Reduktionsreaktionen: Die Azidogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kupfer(I)-iodid für die Click-Chemie und Reduktionsmittel wie Wasserstoff oder Hydrazin für Reduktionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Triazole und Amine, die wertvolle Zwischenprodukte in der organischen Synthese sind.

Vergleich Mit ähnlichen Verbindungen

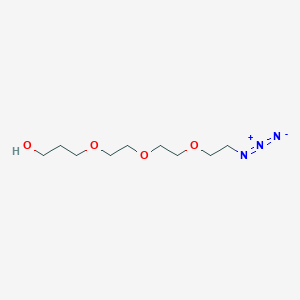

Azido-Thalidomid kann mit anderen Azido-markierten Verbindungen und Thalidomid-Derivaten verglichen werden:

Azido-markierte Verbindungen: Diese Verbindungen, wie Azido-Thalidomid, beinhalten eine Azidogruppe, um die Reaktivität zu erhöhen und die Untersuchung molekularer Interaktionen zu erleichtern.

Thalidomid-Derivate: Verbindungen wie Lenalidomid und Pomalidomid sind Derivate von Thalidomid mit Modifikationen, die ihre therapeutischen Profile verbessern. Azido-Thalidomid ist einzigartig in seiner Integration der Azidogruppe, die zusätzliche Funktionalität für Forschungsanwendungen bietet.

Zu ähnlichen Verbindungen gehören Azidoindoline, Azido-nitrosubstituierte Derivate und andere Azido-markierte Analoga .

Eigenschaften

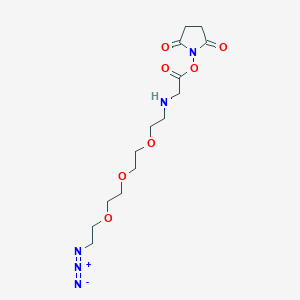

IUPAC Name |

N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWFAZSQVLTHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes this azido-labeled thalidomide analogue significant for research?

A: The study introduces a novel azido-labeled thalidomide analogue synthesized through a facile, five-step process. [] This analogue demonstrates comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells. [] The presence of the azido group makes it particularly interesting as a potential tool for photoaffinity labeling. This technique allows researchers to identify and study the biological targets of thalidomide, which remain incompletely understood. By gaining a clearer picture of how thalidomide interacts with its targets at a molecular level, researchers may be able to develop safer and more effective thalidomide-based therapies in the future.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)